1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a phenoxy group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or sulfonates. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenoxy)-2-propanol: Lacks the morpholine ring, which may result in different chemical reactivity and biological activity.
3-(2,4-Dimethylphenoxy)-1-propanol: Has a different position of the phenoxy group, affecting its overall properties.
Morpholine derivatives: Compounds with similar morpholine structures but different substituents, leading to varied applications and effects.
The uniqueness of this compound lies in its combination of the phenoxy group and morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-12-3-4-15(13(2)9-12)19-11-14(17)10-16-5-7-18-8-6-16;/h3-4,9,14,17H,5-8,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGBJIASZLCZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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